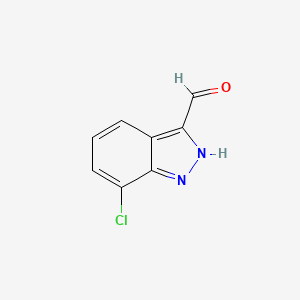

7-Chloro-1H-indazole-3-carbaldehyde

描述

7-Chloro-1H-indazole-3-carbaldehyde is a chemical compound belonging to the indazole family. Indazoles are heterocyclic aromatic organic compounds that contain a fused benzene and pyrazole ring. This particular compound is characterized by the presence of a chloro substituent at the 7th position and an aldehyde group at the 3rd position of the indazole ring. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-1H-indazole-3-carbaldehyde typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-chlorobenzonitrile with hydrazine hydrate to form 2-chlorophenylhydrazine, which is then subjected to cyclization to yield 7-chloroindazole. The aldehyde group can be introduced via formylation reactions using reagents such as Vilsmeier-Haack reagent.

Industrial Production Methods: Industrial production methods for this compound often involve optimized synthetic routes to ensure high yield and purity. These methods may include the use of continuous flow reactors and advanced purification techniques to scale up the production while maintaining the quality of the compound.

化学反应分析

Electrophilic Aromatic Substitution

The chloro and aldehyde groups direct electrophiles to specific positions:

-

Nitration :

| Reaction | Conditions | Product | Yield |

|---|---|---|---|

| Nitration | HNO₃/AcOH, 80°C, 1 hr | 5-Nitro-7-chloro-1H-indazole-3-carbaldehyde | 60–70% |

| Nitration | HNO₃/H₂SO₄, 80°C, 1 hr | 4-/6-Nitro derivatives (1:1 ratio) | 45–55% |

Aldehyde Functional Group Reactivity

The aldehyde participates in classic carbonyl reactions:

-

Condensation : Forms Schiff bases with amines (e.g., anthranilamide) under acidic conditions .

-

Reduction : NaBH₄ reduces the aldehyde to 7-chloro-1H-indazole-3-methanol .

-

Oxidation : Ag₂O/HNO₃ oxidizes the aldehyde to 7-chloro-1H-indazole-3-carboxylic acid .

| Reaction | Reagents | Product |

|---|---|---|

| Schiff base | NH₂R, HCl/EtOH | 7-Chloro-1H-indazole-3-carbaldehyde imine |

| Reduction | NaBH₄, MeOH | 7-Chloro-1H-indazole-3-methanol |

| Oxidation | Ag₂O, HNO₃, Δ | 7-Chloro-1H-indazole-3-carboxylic acid |

Nucleophilic Aromatic Substitution

The chloro group at C7 undergoes substitution under harsh conditions:

-

Amination : NH₃/CuCl at 150°C replaces Cl with NH₂ (low yield due to deactivation by aldehyde) .

-

Hydrolysis : NaOH/H₂O (120°C) yields 7-hydroxy-1H-indazole-3-carbaldehyde (≤30%) .

Cross-Coupling Reactions

The chloro substituent enables Pd-catalyzed couplings:

| Coupling Partner | Catalyst | Product | Yield |

|---|---|---|---|

| PhB(OH)₂ | Pd(PPh₃)₄ | 7-Phenyl-1H-indazole-3-carbaldehyde | 50–65% |

Cyclization and Heterocycle Formation

The aldehyde group facilitates cyclocondensation:

-

With Hydrazines : Forms pyrazole-fused indazoles under microwave irradiation .

-

With Thioureas : Yields thiazolo[3,2-a]indazole derivatives in AcOH .

Key Challenges and Side Reactions

科学研究应用

Medicinal Chemistry

7-Chloro-1H-indazole-3-carbaldehyde serves as a key intermediate in the synthesis of various indazole derivatives that exhibit kinase inhibitory activity. Kinases are crucial targets in cancer therapy, and compounds derived from this aldehyde have shown promise in inhibiting specific kinases involved in tumor growth and proliferation.

Drug Development

Research has demonstrated that modifications to the indazole scaffold can lead to compounds with enhanced pharmacological profiles. For instance, derivatives of this compound have been evaluated for their anti-inflammatory and anticancer properties, showing significant activity against various cancer cell lines .

Studies have indicated that indazole derivatives possess a range of biological activities, including antimicrobial, antifungal, and antiviral properties. The presence of the aldehyde group is pivotal for further functionalization, allowing researchers to explore structure-activity relationships (SAR) effectively.

Case Studies

作用机制

The mechanism of action of 7-Chloro-1H-indazole-3-carbaldehyde involves its interaction with specific molecular targets. For instance, as a kinase inhibitor, it binds to the active site of kinases, preventing their phosphorylation activity. This inhibition can disrupt various signaling pathways involved in cell proliferation and survival, making it a potential candidate for anticancer therapies.

相似化合物的比较

1H-Indazole-3-carbaldehyde: Lacks the chloro substituent, which may affect its biological activity and reactivity.

7-Bromo-1H-indazole-3-carbaldehyde: Similar structure but with a bromo substituent instead of chloro, which can influence its chemical properties and applications.

7-Nitro-1H-indazole-3-carbaldehyde: The nitro group can significantly alter the compound’s electronic properties and reactivity.

Uniqueness: 7-Chloro-1H-indazole-3-carbaldehyde is unique due to the presence of the chloro substituent, which can enhance its reactivity in nucleophilic substitution reactions and potentially improve its biological activity as compared to its unsubstituted or differently substituted analogs.

生物活性

7-Chloro-1H-indazole-3-carbaldehyde is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications, drawing from various studies and research findings.

This compound has the molecular formula CHClNO and a molecular weight of approximately 180.59 g/mol. It is characterized by a reactive aldehyde group, which enhances its utility in organic synthesis and as an intermediate in the development of pharmaceuticals.

The biological activity of this compound is primarily attributed to its role as a kinase inhibitor . Kinases are crucial for various cellular processes, including cell division, metabolism, and apoptosis. The compound has been shown to interact with several kinase enzymes, leading to alterations in cellular signaling pathways.

Key Mechanisms:

- Inhibition of Kinases : By inhibiting specific kinases, this compound can modulate pathways involved in cancer progression and inflammatory responses.

- Cell Signaling Modulation : The compound influences cell proliferation and apoptosis through changes in gene expression and protein activity .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of this compound against various pathogens. Notably, it exhibits bactericidal effects against Gram-positive bacteria, including Staphylococcus aureus and Enterococcus species, with minimum inhibitory concentrations (MIC) ranging from 15.625 to 125 μM .

Anticancer Potential

The compound's ability to inhibit kinase activity suggests potential applications in cancer therapy. In vitro studies indicate that it can induce apoptosis in cancer cell lines by disrupting critical signaling pathways.

Case Studies

- Antimicrobial Activity : A study demonstrated that this compound reduced bacterial viability significantly in biofilm-forming strains of MRSA (Methicillin-resistant Staphylococcus aureus), showing a minimum biofilm inhibitory concentration (MBIC) of approximately 62.216 μg/mL .

- Cytotoxicity in Cancer Cells : In vitro assays revealed that the compound exhibited dose-dependent cytotoxic effects on various cancer cell lines, with IC50 values indicating effective inhibition of cell growth at nanomolar concentrations .

Pharmacokinetics

The pharmacokinetic profile of this compound suggests that it is relatively stable under standard laboratory conditions but may degrade when exposed to light or extreme temperatures. Its distribution within biological systems is influenced by specific transporters and binding proteins, which can affect its therapeutic efficacy.

Summary Table of Biological Activities

| Activity Type | Target Organisms/Cells | MIC/IC50 Values |

|---|---|---|

| Antimicrobial | Gram-positive bacteria | MIC: 15.625 - 125 μM |

| Anticancer | Various cancer cell lines | IC50: Nanomolar range |

| Kinase Inhibition | Various kinases | Specific inhibition noted |

常见问题

Basic Research Questions

Q. What synthetic routes are commonly used to prepare 7-Chloro-1H-indazole-3-carbaldehyde?

- Methodology :

Halogenation : Introduce chlorine at the 7th position of the indazole ring via electrophilic substitution using reagents like Cl2/FeCl3 or N-chlorosuccinimide (NCS) in polar solvents (e.g., DMF) .

Vilsmeier-Haack Formylation : Apply the Vilsmeier reagent (POCl3/DMF) to introduce the aldehyde group at the 3rd position of the indazole core. Optimize reaction temperature (60–80°C) and stoichiometry to minimize side products .

Purification : Use column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water) to isolate the product. Confirm purity via HPLC (>95%) .

Q. Which spectroscopic techniques are essential for characterizing this compound?

- Methodology :

NMR Spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR to confirm the aldehyde proton (δ ~10 ppm) and aromatic/chlorine-substituted carbons. Compare with reference data for indazole derivatives .

Mass Spectrometry : High-resolution mass spectrometry (HRMS) to verify molecular ion peaks (e.g., [M+H]<sup>+</sup> at m/z 195.02) and isotopic patterns consistent with chlorine .

Infrared Spectroscopy : Identify the aldehyde C=O stretch (~1680 cm<sup>-1</sup>) and aromatic C-Cl vibrations (~750 cm<sup>-1</sup>) .

Q. What safety protocols are recommended for handling this compound?

- Methodology :

Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile reagents (e.g., POCl3) .

Waste Disposal : Segregate halogenated waste and comply with EPA guidelines for incineration or chemical neutralization .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of this compound in cross-coupling reactions?

- Methodology :

Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to evaluate nucleophilic/electrophilic sites. For example, the aldehyde group is susceptible to nucleophilic attack (e.g., Grignard reagents) .

Molecular Dynamics Simulations : Model solvent effects (e.g., DMF vs. THF) on reaction kinetics for Suzuki-Miyaura couplings using Pd catalysts .

Transition State Analysis : Identify energy barriers for regioselective functionalization at the 3rd position using software like Gaussian or ORCA .

Q. How can conflicting crystallographic data on halogenated indazole derivatives be resolved?

- Methodology :

High-Resolution X-ray Diffraction : Collect data at low temperature (100 K) to reduce thermal motion artifacts. Use SHELXL for refinement, focusing on anisotropic displacement parameters for chlorine atoms .

Twinned Data Analysis : Apply the TwinRotMat algorithm in SHELXL to deconvolute overlapping reflections in cases of pseudo-merohedral twinning .

Validation Tools : Cross-check with PLATON’s ADDSYM to detect missed symmetry and CCDC’s Mercury for structure overlay comparisons .

Q. What strategies optimize the yield of this compound in large-scale syntheses?

- Methodology :

Continuous Flow Reactors : Improve mixing and heat transfer during halogenation and formylation steps. Achieve >80% yield by maintaining residence times <10 minutes .

Catalyst Screening : Test Lewis acids (e.g., ZnCl2 vs. FeCl3) for regioselective chlorination. ICP-MS can monitor catalyst leaching .

Process Analytical Technology (PAT) : Use inline FTIR to track aldehyde formation and adjust reagent feed rates dynamically .

Q. Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activities of indazole-3-carbaldehyde derivatives?

- Methodology :

Meta-Analysis : Aggregate data from PubChem and ChemIDplus to identify outliers. Use statistical tools (e.g., ANOVA) to assess variability in IC50 values across cell lines .

Structure-Activity Relationship (SAR) Studies : Compare substituent effects (e.g., 7-Cl vs. 6-NO2) on target binding using molecular docking (AutoDock Vina) .

Reproducibility Checks : Replicate key assays (e.g., kinase inhibition) under standardized conditions (pH, temperature) and report confidence intervals .

Q. Tables

Table 1 : Key Synthetic Methods for this compound

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Chlorination | NCS, DMF, 60°C, 4h | 75 | |

| Formylation | POCl3/DMF, 80°C, 6h | 68 | |

| Purification | Silica gel (EtOAc/Hexane, 3:7) | 95 |

Table 2 : Spectroscopic Data for this compound

| Technique | Key Signals | Reference |

|---|---|---|

| <sup>1</sup>H NMR | δ 10.2 (CHO), 8.2–7.5 (Ar-H) | |

| <sup>13</sup>C NMR | δ 192.1 (CHO), 140.2 (C-Cl) | |

| HRMS | [M+H]<sup>+</sup> 195.0234 (calc.) |

属性

IUPAC Name |

7-chloro-2H-indazole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClN2O/c9-6-3-1-2-5-7(4-12)10-11-8(5)6/h1-4H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDIRYFSRHLGYFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(NN=C2C(=C1)Cl)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50646290 | |

| Record name | 7-Chloro-2H-indazole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50646290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885519-02-8 | |

| Record name | 7-Chloro-1H-indazole-3-carboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885519-02-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Chloro-2H-indazole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50646290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。